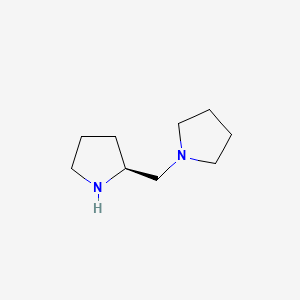
(S)-(+)-1-(2-吡咯烷基甲基)吡咯烷
描述
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, also known as (+)-PMP, is an organic compound that has garnered considerable attention due to its unique properties and potential applications in both scientific research and industry. It is a chiral molecule, meaning it can exist in two different forms, each with its own distinct properties. This molecule has been studied extensively in recent years due to its potential in a variety of fields, including pharmaceuticals, biotechnology, and materials science.
科学研究应用
合成和化学应用
- 吡咯烷衍生物,包括 (S)-(+)-1-(2-吡咯烷基甲基)吡咯烷,是有机化学领域合成各种化合物的重要物质。例如,它们已应用于 [3+2] 环加成反应,生成 1-甲基-3-硝基-4-(三氯甲基)吡咯烷等化合物 (Żmigrodzka 等人,2022)。该方法以其极性和温和的反应条件而著称。
- 该化合物还被用作不对称分子内羟醛反应中的有效有机催化剂。这使得能够合成具有高对映选择性的双环[4.3.0]壬烷衍生物,展示了吡咯烷衍生物在有机催化中的多功能性 (Hayashi 等人,2007)。
生物物理和生物医学研究
- 吡咯烷衍生物广泛用于生物物理和生物医学研究。例如,它们构成硝酮等稳定的自由基的一部分,这些自由基用于磁共振波谱和成像。这些自由基在生物系统中表现出很高的稳定性,使其成为各种研究应用的理想选择 (Dobrynin 等人,2021)。
药物研究
- 在药物研究中,吡咯烷环是许多生物活性分子中的常见结构。它们的合成和修饰对于开发新药和治疗剂至关重要。这些环的构建通常涉及环加成和环化等创新策略,这对原子经济性和立体选择性至关重要 (Li 等人,2018)。
- 此外,吡咯烷衍生物已用于合成各种生物活性化合物,包括抗糖尿病、抗癌和抗菌剂。它们作为有机转化中的手性控制剂的作用进一步突出了它们在药物化学中的重要性 (Zia,2017)。
属性
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWRMSQRFEIEB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |
CAS RN |
51207-66-0 | |
| Record name | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1632677.png)
![4,6-Dimethyl-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B1632680.png)
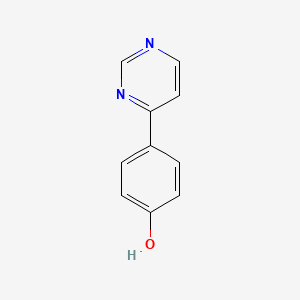
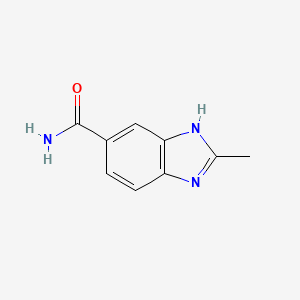
![Diethyl-[2-(3-hydroxypropoxy)ethyl]-methylazanium;methane;chloride](/img/structure/B1632683.png)
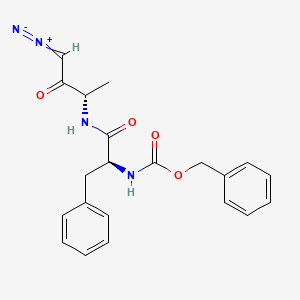
![7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1632688.png)
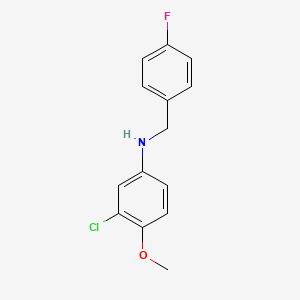
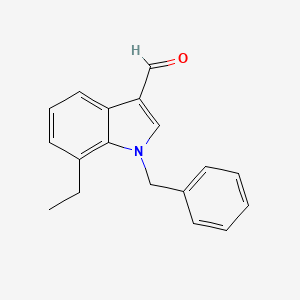
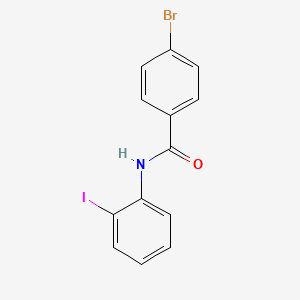
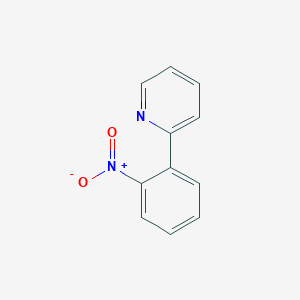

![6,16,18-Trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1632707.png)
![N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1632711.png)